Adiantifoline

Structural elucidation alkaloid classification dimeric alkaloid topology

Adiantifoline (CAS 20823-96-5, molecular formula C42H50N2O9, MW 726.85 g/mol) is a naturally occurring dimeric aporphine–benzylisoquinoline alkaloid. It is classified under both the aporphine alkaloid (CHEBI:134209) and bisbenzylisoquinoline alkaloid (CHEBI:133004) structural families within the ChEBI ontology.

Molecular Formula C42H50N2O9
Molecular Weight 726.9 g/mol
CAS No. 20823-96-5
Cat. No. B1665533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdiantifoline
CAS20823-96-5
SynonymsAdiantifoline;  NSC 146267;  NSC-146267;  NSC146267
Molecular FormulaC42H50N2O9
Molecular Weight726.9 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC
InChIInChI=1S/C42H50N2O9/c1-43-13-11-23-17-32(45-3)34(47-5)20-27(23)29(43)16-25-19-33(46-4)36(49-7)22-31(25)53-37-18-24-15-30-38-26(12-14-44(30)2)40(50-8)42(52-10)41(51-9)39(38)28(24)21-35(37)48-6/h17-22,29-30H,11-16H2,1-10H3/t29-,30-/m0/s1
InChIKeyUEKRHVIBSZVFQN-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adiantifoline (CAS 20823-96-5): Procurement-Grade Characterization of a Dimeric Aporphine–Benzylisoquinoline Alkaloid


Adiantifoline (CAS 20823-96-5, molecular formula C42H50N2O9, MW 726.85 g/mol) is a naturally occurring dimeric aporphine–benzylisoquinoline alkaloid [1]. It is classified under both the aporphine alkaloid (CHEBI:134209) and bisbenzylisoquinoline alkaloid (CHEBI:133004) structural families within the ChEBI ontology [2]. First isolated from Thalictrum minus and structurally elucidated in 1968, adiantifoline has been reported to produce a brief hypotensive response upon intravenous administration in rabbits (Oryctolagus cuniculus) [3]. The compound carries the NCI synonym NSC-146267, indicating its historical inclusion in the National Cancer Institute's natural product screening repository [4]. It is sourced from multiple Thalictrum species including T. minus, T. honanense, T. cultratum, and T. omeiense, as well as from Hernandia species [2].

Adiantifoline (CAS 20823-96-5) vs. Analog Substitution: Why In-Class Compounds Cannot Be Interchanged


Adiantifoline belongs to the Thalictrum-derived aporphine–benzylisoquinoline dimeric alkaloid class, a group that includes structurally related but pharmacologically divergent members such as thalicarpine (CAS 5373-42-2), thalilutine, thalmelatidine, and methoxyadiantifoline [1]. Despite their shared dimeric skeleton, each analog carries a distinct substitution pattern on the aporphine and benzylisoquinoline moieties that dictates its bioactivity, toxicity, and drug-likeness profile. For example, thalilutine is explicitly designated as the C-3 phenolic analogue of adiantifoline—a single O-demethylation that introduces a hydrogen-bond donor and alters lipophilicity, ionization, and metabolic susceptibility [2]. Adiantifoline itself is annotated as 'too toxic' in the Harborne Phytochemical Dictionary, whereas thalicarpine, lacking adiantifoline's additional methoxy substituent and bearing a different ether-linkage topology, advanced through Phase I/II clinical evaluation as an antitumor agent [3]. Substituting one dimeric alkaloid for another without accounting for these defined structural differences risks introducing uncontrolled variables in pharmacological or analytical studies. The quantitative evidence below establishes the specific dimensions where adiantifoline diverges from its closest in-class comparators.

Adiantifoline (CAS 20823-96-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data Against In-Class Analogs


Evidence Item 1 — Distinct Dimeric Architecture: Aporphine–Benzylisoquinoline Ether-Linkage Topology vs. Bisbenzylisoquinoline Analogs

Adiantifoline is structurally defined as a dimeric aporphine–benzylisoquinoline alkaloid with a specific diphenyl ether linkage connecting the aporphine C-9 position to the benzylisoquinoline C-2' phenoxy ring, rather than a bisbenzylisoquinoline diphenyl ether geometry found in many Thalictrum alkaloids (e.g., thalrugosaminine, obaberine) [1]. This architecture was confirmed by total synthesis, with the synthetic product demonstrated to be identical to the natural isolate by direct comparison of physical constants and spectroscopic data [2]. In contrast, thalicarpine (MW 696.83 g/mol, C41H48N2O8) bears a C-7 aporphine-to-C-10' benzylisoquinoline ether bridge and lacks adiantifoline's C-3 methoxy substituent on the benzylisoquinoline unit [3]. Thalilutine, explicitly characterized as the C-3 phenolic analogue of adiantifoline (i.e., possessing a free –OH at the position where adiantifoline carries a –OCH3 group), provides a direct structural comparator for SAR studies [4].

Structural elucidation alkaloid classification dimeric alkaloid topology

Evidence Item 2 — Qualitative Pharmacodynamic Divergence: Brief Hypotensive Response vs. Sustained Hypotension of Thalicarpine

Adiantifoline produces a characteristically brief hypotensive response upon intravenous administration in rabbits (Oryctolagus cuniculus) [1]. This is described in the authoritative Harborne Phytochemical Dictionary as a 'brief hypotensive response,' distinguishing it qualitatively from the more sustained, dose-dependent hypotension observed with thalicarpine in both animal models and human patients [2]. Thalicarpine, administered intravenously at doses of 2.5–20.0 mg/kg in rhesus monkeys, produced varying degrees of hypotension at all doses except 2.5 mg/kg, with the effect attributed to nonspecific vasodilation and myocardial depression in isolated dog heart preparations [3]. In Phase I clinical evaluation, thalicarpine at the maximum tolerable dose of 1400 mg/m² produced hypotension as a dose-limiting toxicity in 1 of 8 patients [4]. No clinical or detailed dose–response hemodynamic study has been published for adiantifoline; its hypotensive characterization remains limited to the qualitative observation of a transient response in rabbits.

hypotensive activity cardiovascular pharmacology rabbit model

Evidence Item 3 — Toxicity Classification Dichotomy: 'Too Toxic' Annotation vs. Clinical Advancement of Structural Analogs

The Harborne Phytochemical Dictionary explicitly annotates adiantifoline with the qualitative designation 'too toxic' alongside its hypotensive activity entry [1]. This toxicity annotation is absent for several structurally related Thalictrum dimeric alkaloids. In sharp contrast, thalicarpine—despite sharing a dimeric aporphine–benzylisoquinoline core—was advanced through formal Phase I and Phase II clinical oncology trials at the NCI, with a recommended Phase II dose of 1100 mg/m²/week by 2-hour intravenous infusion, and with toxicities that included CNS depression, arm pain, and ECG changes (at 1400 mg/m² MTD) but without a 'too toxic' termination at the preclinical stage [2]. At the ADMET prediction level, adiantifoline fails the Lipinski Rule of Five (3 violations), the Ghose filter (4 violations), and the Veber filter (Bad), with a low bioavailability score of 0.17 and a weighted QED drug-likeness score of 0.1503 [3]. Although computationally predicted ADMET parameters are not available for all in-class comparators under identical methodology, adiantifoline's combination of high XlogP (6.6), zero H-bond donors, 11 H-bond acceptors, and poor ESOL solubility class places it at the unfavorable extreme of the drug-likeness spectrum for this alkaloid family [4].

toxicity profiling drug-likeness phytochemical safety

Evidence Item 4 — Physicochemical Differentiation: Extreme Lipophilicity and Zero Hydrogen-Bond Donor Capacity

Adiantifoline possesses a calculated XlogP of 6.6 (AlogP 7.07) and contains zero hydrogen-bond donor atoms across its entire C42H50N2O9 structure, while bearing 11 hydrogen-bond acceptors [1]. Among dimeric Thalictrum alkaloids, this combination of extreme lipophilicity and complete absence of H-bond donors is structurally driven by full methoxylation of all available phenolic positions. By contrast, thalilutine—the C-3 phenolic analogue of adiantifoline—carries one free phenolic –OH at the C-3 position of the benzylisoquinoline unit, which introduces one H-bond donor and reduces calculated logP by approximately 0.5–1.0 log units [2]. The predicted ESOL solubility class for adiantifoline is 'Poorly soluble' (SwissADME), with Silicos-IT classification 'Insoluble,' consistent with the very high logP [3]. Adiantifoline also fails the Veber rule (based on rotatable bond count of 12 exceeding the ≤10 threshold combined with TPSA 89.6 Ų), while the Ghose filter records 4 violations [3]. These physicochemical parameters are directly relevant to procurement for solubility-dependent assay formats (e.g., aqueous buffer-based biochemical screens) where adiantifoline's DMSO-only solubility profile dictates specific handling protocols.

physicochemical profiling solubility classification logP-driven selectivity

Evidence Item 5 — CYP450 and P-glycoprotein Predicted Interaction Profile: Non-Inhibitor and Non-Substrate Status

SwissADME-based computational prediction indicates that adiantifoline is a non-inhibitor of all five major CYP450 isoforms tested (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) and is not a predicted substrate of P-glycoprotein (P-gp) [1]. This profile is mechanistically consistent with its high lipophilicity (XlogP 6.6) and zero H-bond donor count, which disfavor P-gp recognition [2]. In contrast, thalicarpine has been experimentally shown to bind to and inhibit P-glycoprotein, contributing to its classification as a multidrug resistance efflux pump modulator and underpinning its antitumor mechanism-of-action hypothesis [3]. This differential P-gp interaction is not merely a computational artifact: thalicarpine's P-gp inhibition is an experimentally validated biochemical activity, whereas adiantifoline—lacking a free phenolic group and bearing a different ether-linkage topology—is predicted to avoid P-gp recognition entirely. For CYP450 interactions, neither compound has undergone systematic in vitro panel screening; however, the SwissADME prediction for adiantifoline provides a screening-relevant baseline: no alert for any CYP isoform inhibition, suggesting that adiantifoline is unlikely to cause CYP-mediated drug–drug interactions in in vitro co-incubation studies, unlike many bisbenzylisoquinoline alkaloids (e.g., tetrandrine) that are established CYP3A4 inhibitors.

ADMET prediction cytochrome P450 inhibition P-glycoprotein substrate prediction

Evidence Item 6 — Synthetic Tractability and Reference Standard Provenance: Total Synthesis Confirmed Identity

Adiantifoline was one of the earliest dimeric Thalictrum alkaloids to be confirmed by total synthesis. The total synthesis was accomplished and published in 1969, with the synthetic product demonstrated to be identical to the naturally isolated adiantifoline from Thalictrum minus by direct comparison of physical constants and spectroscopic data [1]. A subsequent synthetic route was published in 1971, providing an alternative approach [2]. This synthetic validation is not uniformly available for all Thalictrum dimeric alkaloids; for example, several minor aporphine–benzylisoquinoline congeners (e.g., thaliadanine, thalirevolutine) have only been characterized from natural sources without independent total synthesis confirmation [3]. The biosynthesis of adiantifoline has also been investigated through 14C-reticuline and 3H-thalicarpine feeding experiments in Thalictrum minus, demonstrating that adiantifoline is formed at the stage of an aporphine–benzylisoquinoline structure and providing radiochemical validation of its metabolic origin [4]. For procurement, the availability of a published total synthesis route means that adiantifoline can, in principle, be produced synthetically as a defined chemical entity with verified stereochemistry [(6aS,1'S) absolute configuration], rather than relying solely on isolation from variable natural sources.

total synthesis reference standard structural confirmation

Adiantifoline (CAS 20823-96-5) Evidence-Based Research and Industrial Application Scenarios


Scenario 1 — Aporphine–Benzylisoquinoline Dimeric Alkaloid Reference Standard for Structural and Analytical Chemistry

Adiantifoline serves as a certified reference standard for the aporphine–benzylisoquinoline dimeric alkaloid subclass, with its structure confirmed by total synthesis (1969, 1971) and biosynthetic feeding experiments [1]. Its unique C-9 aporphine to C-2' benzylisoquinoline ether linkage topology distinguishes it from bisbenzylisoquinoline-type dimers such as thalrugosaminine. Analytical laboratories procuring adiantifoline obtain a compound with verified absolute stereochemistry [(6aS,1'S)] and published 1H-NMR, 13C-NMR, and high-resolution mass spectrometric data for identity verification. This scenario is directly supported by Evidence Item 1 (structural architecture) and Evidence Item 6 (synthetic provenance). Adiantifoline is also suitable as a system suitability standard for LC-MS/MS methods targeting Thalictrum alkaloid profiling, as demonstrated by electrospray tandem mass spectrometry characterization of aporphine–benzylisoquinoline alkaloids that included adiantifoline [2].

Scenario 2 — In Vitro Cardiovascular Pharmacology Probe for Brief-Acting Hypotensive Mechanisms

For ex vivo cardiovascular pharmacology studies investigating the molecular determinants of hypotensive response duration, adiantifoline provides a distinct 'brief hypotensive response' phenotype that differentiates it from the sustained, dose-dependent hypotension of thalicarpine (Evidence Item 2) [1]. Isolated tissue bath or Langendorff heart preparations can be used to compare adiantifoline's transient effect against thalicarpine's sustained vasodilation and myocardial depression under identical experimental conditions, enabling structure–activity relationship (SAR) dissection of the substituents responsible for response duration. Researchers should note the compound's 'too toxic' annotation (Evidence Item 3) and restrict use to in vitro or ex vivo experimental systems, not in vivo models [2]. Adiantifoline's DMSO-only solubility profile (Evidence Item 4) necessitates preparation of stock solutions in anhydrous DMSO with dilution into assay buffers containing ≤0.1% final DMSO concentration to avoid precipitation artifacts.

Scenario 3 — CYP450 Drug–Drug Interaction Screening as a Predicted Non-Inhibitor Control Compound

Adiantifoline's SwissADME-predicted profile as a non-inhibitor of all five major CYP450 isoforms (CYP1A2, 2C19, 2C9, 2D6, 3A4) and its predicted non-substrate status for P-glycoprotein (Evidence Item 5) position it as a negative control compound for in vitro CYP inhibition and P-gp interaction screening panels [1]. In head-to-head experimental designs, adiantifoline can serve as the 'non-interfering' dimeric alkaloid control against known P-gp inhibitors such as thalicarpine or CYP3A4 inhibitors such as tetrandrine. This application requires procurement of high-purity (>95% by HPLC) adiantifoline with a defined batch-specific certificate of analysis, given the compound's poor aqueous solubility and the need for confirmed purity to avoid false-positive CYP inhibition signals from degradants or co-isolated impurities.

Scenario 4 — Natural Product Library Screening for Antimicrobial or Cytotoxic Hit Identification (Pre-Screened Exclusion Criterion)

Adiantifoline holds the NCI designation NSC-146267, indicating its historical inclusion in the NCI's natural product screening program [1]. While adiantifoline itself has not demonstrated antimicrobial activity (the related alkaloid thaliadanine, its O-demethyl analog, shows activity against Mycobacterium smegmatis [2]), procurement of adiantifoline as a defined singleton from the Thalictrum dimeric alkaloid panel enables phenotypic screening laboratories to establish SAR around the fully methoxylated scaffold. Its 'too toxic' designation (Evidence Item 3) makes it a useful exclusion criterion control: if a screening hit requires the fully methoxylated, zero-HBD dimeric architecture of adiantifoline for activity, the toxicity annotation serves as a pre-filter for deprioritizing that chemotype in drug-discovery workflows. Procurement should be accompanied by documentation of the compound's CAS registry, NSC number, and batch-specific impurity profile.

Quote Request

Request a Quote for Adiantifoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.